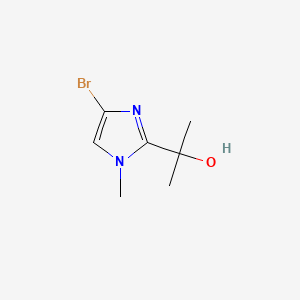![molecular formula C10H10IN3O2 B13925967 Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of iodine and methyl groups in the structure can significantly influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions One common method involves the use of 2-aminopyrazine and ethyl 2-bromoacetate as starting materials The reaction proceeds through a nucleophilic substitution followed by cyclization to form the imidazo[1,2-a]pyrazine core
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to enhance the efficiency and yield of the reaction. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine.
Substitution: Formation of substituted derivatives with various functional groups replacing the iodine.
Applications De Recherche Scientifique
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The presence of the iodine atom can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-chloro-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
- Ethyl 6-bromo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
- Ethyl 6-fluoro-8-methylimidazo[1,2-a]pyrazine-2-carboxylate
Uniqueness
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to different interaction profiles with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H10IN3O2 |
|---|---|
Poids moléculaire |
331.11 g/mol |
Nom IUPAC |
ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H10IN3O2/c1-3-16-10(15)7-4-14-5-8(11)12-6(2)9(14)13-7/h4-5H,3H2,1-2H3 |
Clé InChI |
JFJRQMMLFROTIW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-5-[[(2R)-3-[2-[4-(2-bromoacetyl)oxybutoxy]-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13925887.png)

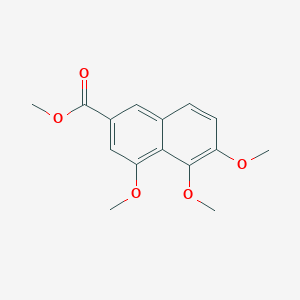


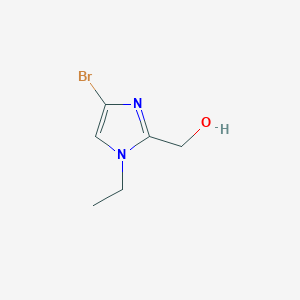
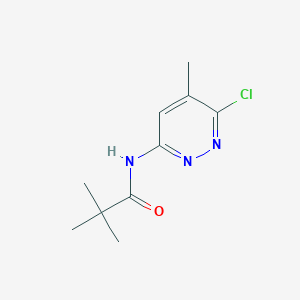
![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)

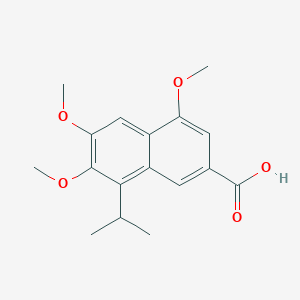
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)
